molecular formula C12H16ClNO2 B13586436 5-Phenylpiperidine-2-carboxylicacidhydrochloride

5-Phenylpiperidine-2-carboxylicacidhydrochloride

Cat. No.: B13586436
M. Wt: 241.71 g/mol
InChI Key: JLCDCQJYEZMONW-UHFFFAOYSA-N
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Description

5-Phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenylpentanal with ammonia or an amine under acidic conditions to form the piperidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 5-Phenylpiperidine-2-carboxylic acid hydrochloride often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylpiperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to affect neurotransmitter systems, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

5-phenylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H

InChI Key

JLCDCQJYEZMONW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1C2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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